molecular formula C16H17NO3 B571445 3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid CAS No. 124082-16-2

3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid

Cat. No.: B571445
CAS No.: 124082-16-2
M. Wt: 271.316
InChI Key: BOZPYQOLYKYZBO-UHFFFAOYSA-N
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Description

3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid is an organic compound with the molecular formula C16H17NO3 It is a derivative of propanoic acid, featuring an amino group and a benzyloxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid typically involves multi-step organic reactions. One common method is the alkylation of 3-amino-3-phenylpropanoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: 3-Amino-3-[2-(benzyloxy)phenyl]propanamine.

    Substitution: Nitro or halogen-substituted derivatives of the original compound.

Scientific Research Applications

3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid
  • 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic acid

Uniqueness

3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid is unique due to the specific position of the benzyloxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

3-amino-3-(2-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c17-14(10-16(18)19)13-8-4-5-9-15(13)20-11-12-6-2-1-3-7-12/h1-9,14H,10-11,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZPYQOLYKYZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697266
Record name 3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124082-16-2
Record name 3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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